1,2-Dioleoyl-3-Linolein

Übersicht

Beschreibung

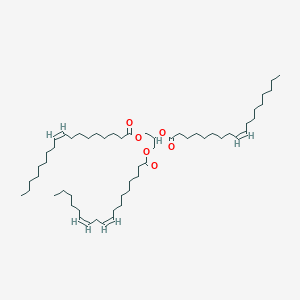

1,2-Dioleoyl-3-linoleoyl-rac-Glycerol ist eine Triacylglycerol-Verbindung, die an den sn-1- und sn-2-Positionen Ölsäure und an der sn-3-Position Linolsäure enthält . Es kommt in verschiedenen Samen- und Pflanzenölen vor, darunter Kürbiskern-, Oliven- und Sesamöl . Diese Verbindung ist bekannt für ihre einzigartige Struktur und ihre Eigenschaften, die sie zu einem interessanten Thema in verschiedenen wissenschaftlichen Bereichen machen.

Wissenschaftliche Forschungsanwendungen

1,2-Dioleoyl-3-linoleoyl-rac-Glycerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Lipidoxidation und Umesterungsreaktionen zu untersuchen.

Biologie: Untersucht wird seine Rolle in der Struktur und Funktion von Zellmembranen.

Medizin: Untersucht wird sein Potenzial in der Wirkstoffabgabe aufgrund seiner Biokompatibilität und seiner Fähigkeit, Liposomen zu bilden.

Industrie: Wird bei der Produktion von Biodiesel und als Inhaltsstoff in kosmetischen Formulierungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1,2-Dioleoyl-3-linoleoyl-rac-Glycerol beinhaltet seine Interaktion mit Zellmembranen. Die Verbindung integriert sich in die Lipiddoppelschicht und beeinflusst die Membranfluidität und -permeabilität. Dies kann verschiedene zelluläre Prozesse beeinflussen, darunter die Signaltransduktion und die Funktion von Membranproteinen . Zu den molekularen Zielstrukturen gehören Membranlipide und -proteine, und die beteiligten Signalwege sind mit dem Lipidstoffwechsel und der Membrandynamik verbunden .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

1,2-Dioleoyl-3-linoleoyl-rac-Glycerol kann durch Veresterungsreaktionen mit Glycerin und den entsprechenden Fettsäuren (Ölsäure und Linolsäure) synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von 1,2-Dioleoyl-3-linoleoyl-rac-Glycerol oft die enzymatische Umesterung von Pflanzenölen. Dieses Verfahren nutzt Lipase-Enzyme, um die Reaktion zu katalysieren, wodurch ein umweltfreundlicherer und effizienterer Prozess im Vergleich zu traditionellen chemischen Verfahren ermöglicht wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Dioleoyl-3-linoleoyl-rac-Glycerol durchläuft verschiedene chemische Reaktionen, darunter:

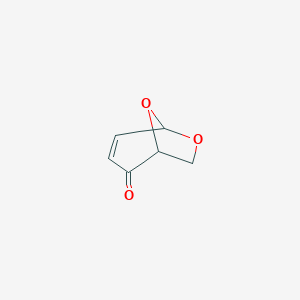

Oxidation: Die Doppelbindungen in den Ölsäure- und Linolsäure-Einheiten können oxidiert werden, um Epoxide oder hydroxylierte Produkte zu bilden.

Hydrolyse: Die Esterbindungen können hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen.

Umesterung: Die Verbindung kann Umesterungsreaktionen mit anderen Alkoholen eingehen, um verschiedene Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid, werden verwendet, um die Esterbindungen zu hydrolysieren.

Hauptprodukte, die gebildet werden

Oxidation: Epoxide, hydroxylierte Fettsäuren.

Hydrolyse: Freie Fettsäuren (Ölsäure, Linolsäure) und Glycerin.

Umesterung: Methyl- oder Ethylester von Ölsäure und Linolsäure.

Wirkmechanismus

The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . The molecular targets include membrane lipids and proteins, and the pathways involved are related to lipid metabolism and membrane dynamics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Dioleoyl-3-palmitoyl-rac-Glycerol: Enthält Palmitinsäure anstelle von Linolsäure an der sn-3-Position.

1,2-Dioleoyl-3-stearoyl-rac-Glycerol: Enthält Stearinsäure anstelle von Linolsäure an der sn-3-Position.

1,2-Dioleoyl-3-arachidonoyl-rac-Glycerol: Enthält Arachidonsäure anstelle von Linolsäure an der sn-3-Position.

Einzigartigkeit

1,2-Dioleoyl-3-linoleoyl-rac-Glycerol ist aufgrund des Vorhandenseins von Linolsäure an der sn-3-Position einzigartig, was ihm unterschiedliche physikalische und chemische Eigenschaften verleiht. Diese Konfiguration beeinflusst sein Verhalten in biologischen Systemen und seine Reaktivität in chemischen Prozessen .

Eigenschaften

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWOTXEVWLTTO-KTKRTRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-20-7 | |

| Record name | 1,2-Dioleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Jatropha curcas seed oil?

A1: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is identified as a major triacylglycerol component in Jatropha curcas seed oil. [] This oil has a high oil content (66.4%) with triacylglycerols being the dominant lipid species. [] This information is crucial for understanding the overall composition and potential applications of the oil.

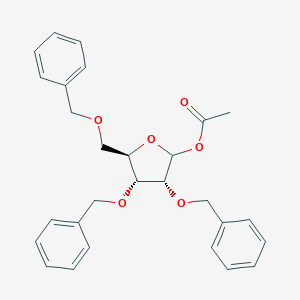

Q2: Can 1,2-Dioleoyl-3-linoleoyl-rac-glycerol be separated into its enantiomers, and if so, how?

A2: Yes, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, despite consisting only of unsaturated fatty acids, can be separated into its enantiomers. [] This separation is achievable using a recycle High-Performance Liquid Chromatography (HPLC) system equipped with a specific chiral column. The effective separation was observed with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral selector. []

Q3: How does the fatty acid composition of a triacylglycerol influence its separation using chiral HPLC?

A3: Research suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid moiety at specific positions (sn-1 or sn-3) in the triacylglycerol structure plays a role in successful enantiomeric separation using a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] For instance, 1,2-dipalmitoyl-3-stearoyl-rac-glycerol, consisting solely of saturated fatty acids, was not successfully resolved. [] This highlights the importance of specific structural features for effective chiral separation in this context.

Q4: What is the potential application of Jatropha curcas seed oil in pest control?

A4: Jatropha curcas seed oil demonstrates promising insecticidal properties, specifically against the seed beetle Callosobruchus maculatus. [] Studies show that the oil exhibits both anti-ovipositional and ovicidal effects on the beetle. [] This suggests its potential as a natural insecticide, particularly for protecting legume seeds from pest infestations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)